

Establishing Reference Ranges for p-Hydroxyphenyllactate in Healthy Populations: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl p-hydroxyphenyllactate*

Cat. No.: *B122705*

[Get Quote](#)

A Note on Nomenclature: While the initial topic specified "**Ethyl p-hydroxyphenyllactate**," a comprehensive review of scientific literature indicates that the widely studied and clinically relevant compound is p-hydroxyphenyllactic acid (p-HPLA), also known as 4-hydroxyphenyllactic acid. This guide will focus on p-HPLA, a key metabolite of the amino acid tyrosine, for which reference range data in healthy populations are available.^{[1][2][3]} This document is intended for researchers, scientists, and drug development professionals, providing a comparative overview of established reference ranges, the experimental protocols for their determination, and relevant metabolic pathways.

Comparative Reference Ranges for p-Hydroxyphenyllactate

The concentration of p-HPLA in biological fluids is a valuable indicator of tyrosine metabolism and can be altered in various physiological and pathological states.^{[3][4][5]} Establishing accurate reference ranges in healthy individuals is crucial for the clinical interpretation of p-HPLA levels. The following tables summarize reported reference ranges for p-HPLA in urine and plasma/serum from healthy adult populations.

Table 1: Reference Ranges for p-Hydroxyphenyllactate in Urine

Laboratory/Stu dy	Matrix	Population	Reference Range	Analytical Method
Commercial Laboratory 1	Urine	Healthy Adults	≤ 2.0 mmol/mol creatinine	Not Specified
US BioTek (Optimal Range)	Urine	Healthy Adults	0 - 1.55 µg/mg creatinine	Not Specified
Organix Comprehensive Profile	Urine	Healthy Adults	0 - 0.66 µg/mg creatinine	Not Specified
Sobolev et al. (2023)	Serum	Healthy Volunteers (n=48)	Not specified for urine, but serum data is available	UPLC-MS/MS
Norman et al. (2022)	Urine	Healthy Controls (n=22)	Undetectable (<20 µmol/L)	LC-MS/MS

Table 2: Reference Ranges for p-Hydroxyphenyllactate in Plasma/Serum

Study/Databas e	Matrix	Population	Reference Range	Analytical Method
Deutsch JC (1997)	Plasma	Healthy Adults (n=9)	118 ± 45 ng/mL	GC-MS Isotope- Dilution Assay
Human Metabolome Database	Blood	Healthy Adults	0.64 ± 0.24 µM	Referenced (Deutsch JC, 1997)
Sobolev et al. (2023)	Serum	Healthy Volunteers (n=48)	Median: 0.53 µmol/L (Range: 0.25-1.31 µmol/L)	UPLC-MS/MS
Norman et al. (2022)	Serum	Healthy Controls	Undetectable	LC-MS/MS

Experimental Protocols

Accurate quantification of p-HPLA is essential for establishing reliable reference ranges. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of p-Hydroxyphenyllactate in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) Isotope-Dilution Assay

This method, based on the work by Deutsch JC (1997), provides high sensitivity and specificity. [2]

- Sample Preparation:
 - A known amount of a stable isotope-labeled internal standard ([13C2]p-hydroxyphenyllactic acid) is added to the plasma sample.
 - Proteins are precipitated and removed.
 - The supernatant containing p-HPLA is extracted.
- Derivatization:
 - The extracted sample is dried.
 - A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to create volatile derivatives of p-HPLA suitable for gas chromatography.
- GC-MS Analysis:
 - The derivatized sample is injected into a gas chromatograph.
 - The components are separated on a capillary column.
 - The eluent is introduced into a mass spectrometer.

- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized p-HPLA and its isotope-labeled internal standard.
- Quantification:
 - The concentration of p-HPLA is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve.

Quantification of p-Hydroxyphenyllactate in Human Serum by Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

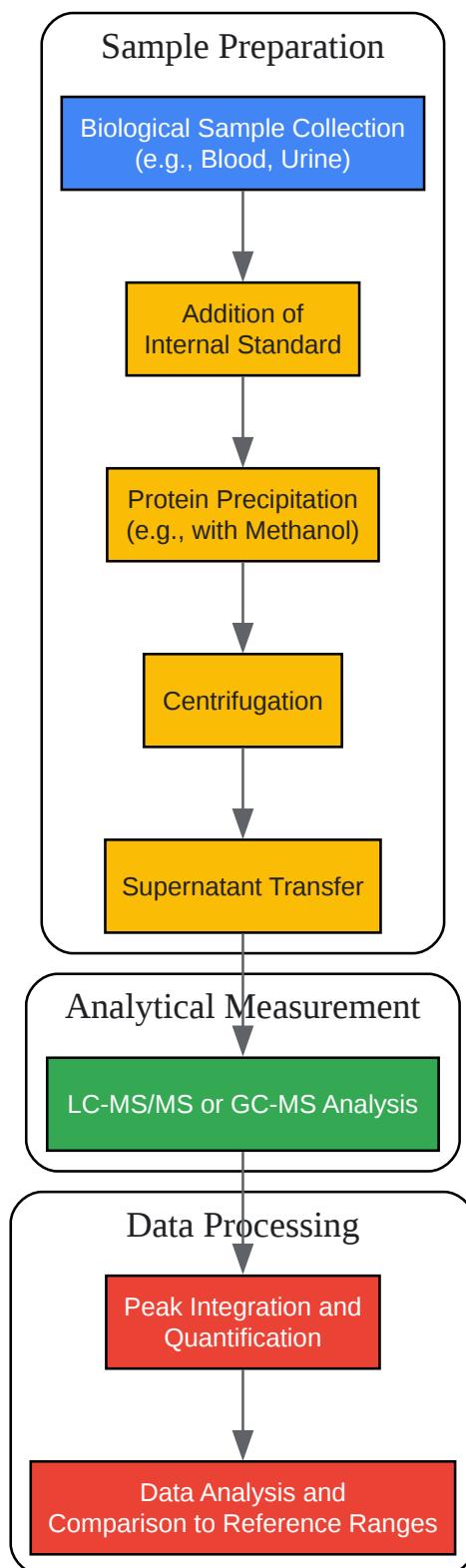
This method, as described by Sobolev et al. (2023), offers high throughput and sensitivity for the analysis of multiple metabolites simultaneously.[\[6\]](#)[\[7\]](#)

- Sample Preparation:
 - An aliquot of an internal standard working solution is added to the serum sample.
 - Proteins are precipitated by adding cooled methanol.
 - The sample is vortexed and centrifuged.
 - The supernatant is transferred for analysis.
- UPLC-MS/MS Analysis:
 - The prepared sample is injected into a UPLC system.
 - Analytes are separated on a C18 reversed-phase column with a gradient elution.
 - The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
 - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for p-HPLA and its internal standard are monitored for

detection and quantification.

- Quantification:

- The concentration of p-HPLA is calculated based on the peak area ratio of the analyte to the internal standard against a calibration curve. The lower limit of quantification (LLOQ) for this method was reported as 0.25 $\mu\text{mol/L}$.^[7]


Metabolic Pathway and Experimental Workflow

Visualizing the metabolic origin of p-HPLA and the analytical process aids in understanding its clinical and research relevance.

[Click to download full resolution via product page](#)

Tyrosine metabolism to p-Hydroxyphenyllactate.

[Click to download full resolution via product page](#)

Workflow for p-HPLA quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]
- 2. Determination of p-hydroxyphenylpyruvate, p-hydroxyphenyllactate and tyrosine in normal human plasma by gas chromatography-mass spectrometry isotope-dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenyllactic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Para-Hydroxyphenyllactate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. p-Hydroxyphenyllactate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α -Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α -Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Establishing Reference Ranges for p-Hydroxyphenyllactate in Healthy Populations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122705#establishing-reference-ranges-for-ethyl-p-hydroxyphenyllactate-in-healthy-populations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com